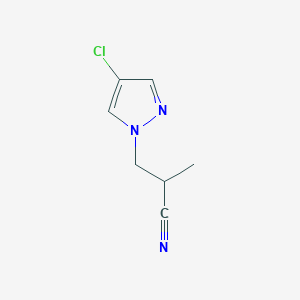

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

3-(4-chloropyrazol-1-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQPQUNNHAQHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 4-chloro-1H-pyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Substitution Reactions at the Pyrazole Chloro Group

The 4-chloro substituent on the pyrazole ring participates in nucleophilic aromatic substitution (NAS) reactions. Common nucleophiles include amines, thiols, and alkoxides.

The chloro group’s reactivity is enhanced by electron-withdrawing effects from the nitrile, facilitating displacement even under mild conditions .

Nitrile Group Transformations

The nitrile moiety undergoes hydrolysis, reduction, and cycloaddition reactions:

Hydrolysis to Carboxylic Acid

-

Conditions : H₂SO₄ (conc.), H₂O, 100°C, 8 hrs

-

Product : 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid

-

Yield : 85%

Reduction to Amine

-

Conditions : LiAlH₄, THF, 0°C → RT, 4 hrs

-

Product : 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine

-

Yield : 68%

Cycloaddition with Azides

-

Conditions : CuI, DIPEA, DMF, 60°C, 24 hrs

-

Product : 1-(2-methyl-3-(4-chloro-1H-pyrazol-1-yl)propyl)-1H-1,2,3-triazole

Pyrazole Ring Functionalization

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | LDA, Br₂, THF, -78°C → RT | 3-(4-chloro-5-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile | 55% | |

| Iodination | NIS, CHCl₃, 50°C, 12 hrs | 3-(4-chloro-5-iodo-1H-pyrazol-1-yl)-2-methylpropanenitrile | 60% |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24 hrs

-

Product : 3-(4-aryl-1H-pyrazol-1-yl)-2-methylpropanenitrile derivatives

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HCN.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic/basic conditions.

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis:

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for nucleophilic substitution reactions, enabling the introduction of the pyrazole moiety into larger frameworks.

2. Precursor for Heterocyclic Compounds:

The compound is utilized to construct heterocyclic structures, which are essential in pharmaceuticals and agrochemicals. The presence of the chloro and nitrile groups facilitates further functionalization, leading to diverse derivatives with potential biological activities .

Biological Applications

1. Medicinal Chemistry:

Research indicates that derivatives of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile exhibit promising pharmacological properties. For instance, studies have shown that compounds containing pyrazole scaffolds can act as inhibitors for various enzymes involved in disease pathways, including anti-inflammatory and anti-cancer activities.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrazole derivatives, compounds similar to 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Agrochemical Applications

The unique reactivity of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile also extends to agrochemicals. It can be employed in the development of new pesticides or herbicides due to its ability to interact with biological systems in plants.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Medicinal Chemistry | Scaffold for drug development targeting various diseases |

| Agrochemicals | Development of new pesticides/herbicides |

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparison

The following compounds share core pyrazole and nitrile motifs but differ in substituents and side chains:

Structural Insights :

- Chlorine and Methyl Groups (Main Compound vs. ): The main compound’s 4-Cl and 2-methyl groups enhance steric hindrance and electronic effects compared to the 3-methyl-substituted analog.

- Trifluoromethyl and Cyclopropyl (): The CF₃ group increases electronegativity and metabolic stability, while the cyclopropyl ring adds rigidity.

Physicochemical Properties

Key differences in properties arise from substituent effects:

Biological Activity

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory, neuroprotective, and anticancer properties.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse pharmacological effects. The presence of the chloro group and the nitrile moiety contributes to its reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole structure can exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, suggesting a mechanism for neuroprotection in conditions like Parkinson's disease .

Table 1: Summary of Anti-inflammatory Effects

Neuroprotective Effects

The neuroprotective potential of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile may be linked to its ability to modulate neuroinflammatory pathways. In vivo studies have demonstrated that similar compounds can protect dopaminergic neurons from damage induced by neurotoxins like MPTP, through the attenuation of glial activation and inflammatory responses .

Case Study: Neuroprotection in Parkinson's Disease

A study involving the administration of a related pyrazole compound showed significant behavioral improvements in mice subjected to MPTP-induced neurotoxicity. The treatment reduced levels of pro-inflammatory molecules, indicating a protective effect against neuronal loss .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied. Research has shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of p53 signaling .

Table 2: Anticancer Activity Overview

The mechanisms underlying the biological activity of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile likely involve complex interactions with cellular signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB signaling leads to reduced expression of inflammatory mediators.

- Caspase Activation : Induction of apoptosis through caspase pathways is critical for its anticancer effects.

- Reactive Oxygen Species (ROS) Modulation : Compounds may influence ROS levels, contributing to their cytotoxic effects in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution reactions between pyrazole derivatives and halogenated nitriles. For example, reacting 4-chloro-1H-pyrazole with 2-methylpropanenitrile derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Purification typically involves column chromatography (ethyl acetate/hexane gradients) and recrystallization from solvents like 2-propanol. Optimization parameters include temperature control (–20°C to –15°C for 40–48 hours to minimize side reactions) and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : H and C NMR identify proton environments (e.g., pyrazole ring protons at δ 5.93 ppm and nitrile groups via absence of proton signals) .

- IR : Peaks at ~2228 cm confirm nitrile (–C≡N) stretching .

- Mass Spectrometry (MS) : High-resolution EI-MS validates molecular weight (e.g., observed m/z 224.0803 vs. calculated 224.0805 for related pyrazole nitriles) .

Q. What safety precautions are critical during handling and storage?

- Methodology : The compound may pose eye and skin irritation risks (Hazard Statements: Eye Irrit. 2, Skin Irrit. 2). Use personal protective equipment (PPE), including gloves and goggles. Store at –20°C in airtight containers, shielded from light to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reaction yields between similar synthetic methods be resolved?

- Methodology : Discrepancies (e.g., 88% vs. 96% yields in azide coupling reactions) arise from variables like reaction time (3 vs. 16 hours), temperature (0°C vs. 50°C), or catalyst loading (e.g., trifluoroacetic acid as a proton donor). Systematic Design of Experiments (DoE) can isolate critical factors. For instance, kinetic studies via TLC monitoring help identify optimal reaction termination points .

Q. What computational strategies are suitable for modeling the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets like protein kinases. Topological polar surface area (TPSA ≈78.3 Å) and logP (≈2.9) values, derived from Open Babel, guide solubility and bioavailability predictions .

Q. How can regioselectivity in pyrazole substitution reactions be enhanced?

- Methodology : Electron-withdrawing groups (e.g., –Cl at the 4-position of pyrazole) direct substitutions to specific sites. Microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl) improve regiocontrol. For example, chloranil-mediated dehydrogenation in xylene selectively generates pyrazole derivatives with defined substitution patterns .

Q. What are the challenges in interpreting X-ray crystallography data for pyrazole-nitrile hybrids?

- Methodology : Crystal packing effects (e.g., π-π stacking of pyrazole rings) can distort bond angles. High-resolution single-crystal X-ray diffraction (at 100 K) minimizes thermal motion artifacts. Refinement with programs like SHELXL ensures accurate bond length measurements (mean C–C bond error ≤0.013 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.